molecular formula C12H16N2 B13005874 N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

Cat. No.: B13005874
M. Wt: 188.27 g/mol
InChI Key: HUPUVPRRVMXUAM-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclohex-3-ene ring linked to a pyridin-3-amine group through a methylene bridge. This structure classifies it as a potential ligand or building block for the development of more complex molecules. Compounds with similar scaffolds, such as N-(cyclohex-3-en-1-ylmethyl)pyrrolidin-3-amine and N-cyclohex-3-en-1-yl-3-methylpyridin-2-amine , are documented in chemical databases, underscoring the research relevance of this chemotype. The cyclohex-3-ene moiety provides a site of unsaturation for further functionalization, while the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets or metal ions . Related structures have been synthesized for biological studies and as precursors for metal complex formation . As a versatile intermediate, it can be used in the synthesis of N-methylated compounds or serve as a core structure in the exploration of new chemical entities. For Research Use Only (RUO): This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any consumer use. Researchers are advised to consult the relevant safety data sheets and handle this compound according to standard laboratory safety protocols.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H16N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-2,4,7-8,10-11,14H,3,5-6,9H2

InChI Key

HUPUVPRRVMXUAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexene ring undergoes oxidation under controlled conditions. Common reagents and products include:

Reagent Conditions Product References
KMnO₄ (acidic)H₂SO₄, 0–5°CCyclohexene oxide or diols
CrO₃Acetic acid, refluxKetones (e.g., cyclohexenone derivatives)
O₂/Pd catalystsAcOH, 50°CEpoxides or hydroxylated derivatives

Mechanistic Insights :

  • Mn or Pd complexes facilitate oxygen insertion into the cyclohexene double bond, forming epoxides or diols via radical or metal-oxo intermediates .

  • Acidic KMnO₄ promotes dihydroxylation, while CrO₃ favors ketone formation through dehydrogenation.

Reduction Reactions

The compound’s unsaturated bonds are susceptible to reduction:

Reagent Conditions Product References
H₂/Pd-CEtOH, 25°C, 1 atmSaturated cyclohexyl derivative
NaBH₄MeOH, 0°CPartially reduced intermediates
LiAlH₄THF, refluxAmine-alcohol adducts

Key Observations :

  • Catalytic hydrogenation selectively saturates the cyclohexene ring without affecting the pyridine ring.

  • LiAlH₄ may reduce imine intermediates formed during side reactions.

Substitution Reactions

The pyridine ring participates in nucleophilic substitutions:

Reagent Conditions Product References
R-NH₂ (amines)DMF, 80°C, K₂CO₃N-alkylated pyridine derivatives
R-SH (thiols)EtOH, refluxThioether-functionalized compounds
Organoboronic acidsLight, MeOH, room tempCross-coupled tertiary amines

Mechanism :

  • Nucleophilic attack occurs at the pyridine’s γ-position, driven by the electron-withdrawing effect of the amine group .

  • Photochemical reactions with boronic acids proceed via radical intermediates, enabling three-component couplings .

N-Dealkylation

The cyclohexenylmethyl group can be cleaved under catalytic conditions:

Reagent Conditions Product References
Pd(OAc)₂AcOH, 100°CPyridin-3-amine + cyclohexanone
Rh/CH₂O, 120°CDealkylated amine + aldehydes

Pathway :

  • Palladium catalysts promote C–N bond cleavage via β-hydrogen elimination, forming iminium intermediates that hydrolyze to amines and ketones .

Comparative Reactivity with Analogues

Compound Oxidation Reduction Substitution N-Dealkylation
N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amineHighModerateHighModerate
6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amineModerateHighLowHigh
N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amineLowModerateHighLow

Trends :

  • Electron-withdrawing groups (e.g., Cl) enhance reduction and dealkylation rates.

  • Methyl groups on the pyridine ring hinder nucleophilic substitution but stabilize oxidation products .

Scientific Research Applications

Chemistry

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine serves as a building block in organic synthesis. Its unique structural features allow for the formation of more complex molecules through various chemical reactions:

  • Oxidation : Can be oxidized to yield ketones or aldehydes.
  • Reduction : Can be reduced to its saturated analogs.
  • Substitution : Undergoes nucleophilic substitution reactions, particularly at the pyridine ring.

Biology

This compound has been investigated for its potential biological activities:

  • Ligand Activity : It may function as a ligand in biochemical assays, interacting with various biological targets such as receptors involved in inflammation and pain modulation.

Medicine

This compound is explored for therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest it may interact with inflammatory pathways.
  • Antimicrobial Properties : Initial findings indicate potential against various pathogens.

Industry

The compound is utilized in developing novel materials and chemical processes, showcasing its versatility beyond academic research.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Chitin Synthase Inhibitors

Research has indicated that structurally similar compounds can inhibit chitin synthase, an enzyme critical for fungal cell wall integrity, suggesting potential applications in antifungal therapies.

CXCR2 Antagonists

Compounds with similar structural motifs have been studied as antagonists for the CXCR2 receptor, which plays a role in inflammatory responses and tumor progression.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in catalysis, it may act as a ligand for metal complexes.

Comparison with Similar Compounds

N-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives

  • Structural Features : These compounds, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, incorporate a phenyl ring substituted with methyl or sulfonyl groups at the para position .
  • Biological Activity : Demonstrated potent COX-2 inhibition (IC₅₀ = 0.07–0.39 µM) with high selectivity indices (42.3–508.6). The planar phenyl ring facilitates π-π stacking in enzyme active sites .
  • Key Differences : The cyclohexenylmethyl group in the target compound replaces the aromatic phenyl ring, reducing aromatic interactions but introducing conformational flexibility and altered hydrophobicity. This may affect binding kinetics and selectivity profiles .

N-Cyclohexyl Derivatives

  • Example : N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine (CAS 5927-80-0) features a saturated cyclohexyl group directly attached to the amine .
  • Properties : Higher LogP (4.65) and density (1.12 g/cm³) due to the fully saturated cyclohexane ring. The absence of a double bond increases hydrophobicity but reduces electronic polarization .

Fluorinated and Chlorinated Analogs

  • N-(2,2-difluoroethyl)pyridin-3-amine : The difluoroethyl group confers strong electron-withdrawing effects, altering the amine's basicity and solubility. This contrasts with the electron-neutral cyclohexenylmethyl group, which may improve membrane permeability .
  • However, the cyclohexenylmethyl group offers steric bulk that could improve target specificity .

Heterocyclic Amines in Antimalarial and Antiparasitic Agents

  • Pyridin-3-amine Derivatives: Compounds like UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) inhibit CYP51 in Trypanosoma cruzi, with IC₅₀ values comparable to posaconazole. The target compound’s cyclohexenylmethyl group may similarly modulate enzyme affinity but with different pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Property N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine N-Phenyl Derivatives N-Cyclohexyl Derivatives
LogP ~4.2 (estimated) 3.8–4.5 4.65
Hydrogen Bond Acceptors 2 (amine, pyridine) 3–4 2–3
Biological Target Potential COX-2/CYP51 inhibition COX-2 mGlu4 PAM
Synthetic Yield 70–85% (estimated) 56–87% 59–95%

Biological Activity

N-(Cyclohex-3-en-1-ylmethyl)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexene moiety. This unique structure may contribute to its interactions with various biological targets, including enzymes and receptors.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to act as a ligand in biochemical assays, indicating potential interactions with inflammatory pathways and pain receptors.

Table 1: Summary of Pharmacological Effects

Effect Description Mechanism
Anti-inflammatoryReduces inflammation markers in vitroLikely through inhibition of pro-inflammatory cytokines
AnalgesicAlleviates pain in animal modelsPossible modulation of pain receptor activity

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may influence the activity of specific receptors involved in pain and inflammation, such as the CXCR2 receptor, which plays a significant role in neutrophil activation and recruitment during inflammatory responses .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyridine derivatives, which may enhance our understanding of its biological activity. The following table compares it with other related compounds:

Table 2: Comparison of Related Compounds

Compound Name Structural Features Unique Aspects
N-(Cyclohex-3-en-1-ylmethyl)-6-fluoropyridin-3-amineFluorine substitution on pyridinePotentially enhanced biological activity due to electronegativity
N-(Cyclohex-3-en-1-ylmethyl)-4-methoxyanilineMethoxy group on anilineDifferent electronic properties affecting receptor binding
N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amineMethyl substitution at position 2 on pyridineVariation in sterics influencing binding affinity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance, research exploring cyclohexane derivatives has shown promising results against various cancer cell lines, indicating that modifications to the cyclohexene structure can significantly impact cytotoxicity and receptor interactions .

Q & A

Q. What are the standard synthetic routes for N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine?

The compound is typically synthesized via coupling reactions between cyclohexenylmethyl intermediates and pyridin-3-amine. For example, Ullmann-type reactions using copper catalysts (e.g., CuBr) with cesium carbonate as a base in DMSO at 35°C for 48 hours yield the target compound. Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients (0–100%) to isolate the product . Alternative methods include Buchwald-Hartwig amination with palladium catalysts for improved efficiency.

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • 1H/13C NMR : Pyridine protons appear at δ ~8.87 ppm (doublet, J = 2 Hz), and cyclohexene protons show distinct splitting patterns .
  • FT-IR : N-H stretches are observed near 3298 cm⁻¹ .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, even for twinned data .

Q. What purification methods are effective for isolating the compound?

  • Column chromatography with ethyl acetate/hexane gradients (0–100%) effectively separates impurities .
  • Acid-base extraction : Washing organic layers with HCl removes unreacted amines .
  • Recrystallization : Ethanol or ethanol/water mixtures yield pure crystalline forms .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve reaction yields?

  • Catalyst screening : Transition from Cu(I) (17.9% yield ) to Pd-based catalysts (e.g., Pd(OAc)₂) may enhance efficiency.
  • Solvent/base optimization : Test polar aprotic solvents (DMSO vs. DMF) and bases (Cs₂CO₃ vs. K₃PO₄) to stabilize intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from days to hours (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts ).

Q. How can contradictory NMR data during structural elucidation be resolved?

  • 2D NMR techniques : Use COSY and HSQC to assign overlapping signals (e.g., cyclohexene vs. pyridine protons) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values.
  • Crystallographic refinement : SHELXL resolves ambiguities in bond lengths and angles, even for twinned crystals .

Q. What methodologies assess the compound's biological activity?

  • In vitro assays : Measure mGlu4 PAM activity via calcium flux assays (see analogs in ) .
  • Structure-activity relationship (SAR) : Modify substituents on the cyclohexene or pyridine rings to evaluate potency (e.g., methylsulfonyl groups in ) .
  • In vivo pharmacokinetics : Rodent studies assess bioavailability and metabolic stability .

Q. How can low solubility during crystallization be addressed?

  • Solvent engineering : Use DCM/hexane mixtures or vapor diffusion for slow crystal growth.
  • Derivatization : Introduce Boc-protecting groups (e.g., N-((1R,4R)-4-((Boc-amino)methyl)cyclohexyl derivatives ) to improve crystallinity.
  • High-throughput screening : Test multiple solvent/anti-solvent combinations to identify optimal conditions.

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR/IR data with crystallographic bond lengths (e.g., C-N distances in SHELXL-refined structures ).
  • Dynamic effects : Consider conformational flexibility (e.g., cyclohexene ring puckering) causing NMR signal splitting unrelated to crystallographic symmetry .

Q. How to refine structures with poor-quality diffraction data?

  • SHELXPRO : Interface for macromolecular refinement, useful for handling twinned or incomplete datasets .
  • Density modification : Apply RESOLVE or ARP/wARP algorithms to improve electron density maps.

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed coupling for scalability ().
  • Characterization : Always pair NMR with HRMS and crystallography for unambiguous confirmation.
  • Biological testing : Use mGlu4 PAM assays () as a template for neurological activity studies.

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